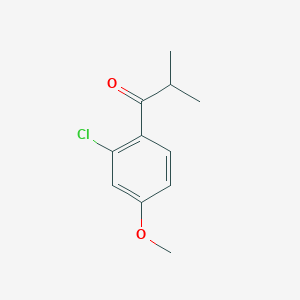
1,3-Decanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Decanediol is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications. This compound is a colorless, viscous liquid that is sparingly soluble in water but soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Decanediol can be synthesized through several methods. One common approach involves the reduction of decanoic acid or its derivatives. For instance, decanoic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound. Another method involves the hydroformylation of 1-decene followed by hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid esters. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Decanediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decane or other reduced products.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Decanoic acid, aldehydes, or ketones.
Reduction: Decane or other hydrocarbons.
Substitution: Halogenated decane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Decanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins. Its diol functionality makes it suitable for producing polyesters and polyurethanes.
Biology: this compound is used in the study of biological nitrification inhibition. It has been shown to inhibit the activity of ammonia-oxidizing bacteria and archaea, making it useful in agricultural research to improve nitrogen use efficiency.
Medicine: It is explored for its potential antimicrobial properties and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. It is also employed in the manufacture of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1,3-decanediol varies depending on its application. In the context of biological nitrification inhibition, this compound inhibits the activity of ammonia monooxygenase (AMO), an enzyme involved in the oxidation of ammonia to nitrite. This inhibition reduces the conversion of ammonia to nitrate, thereby improving nitrogen use efficiency in agricultural soils.
Vergleich Mit ähnlichen Verbindungen
1,3-Decanediol can be compared with other aliphatic diols such as 1,2-decanediol, 1,4-butanediol, and 1,6-hexanediol.
1,2-Decanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, making it more reactive in certain chemical reactions.
1,4-Butanediol: A shorter chain diol used extensively in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another medium-chain diol used in the synthesis of polyesters and polyurethanes, known for its flexibility and durability in polymer applications.
This compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its isomers and other diols.
Eigenschaften
CAS-Nummer |
6071-27-8 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
ANWMPOLHSRXCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
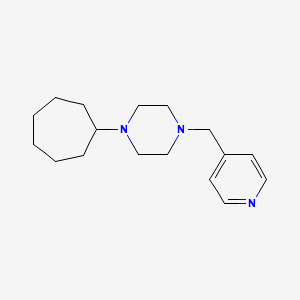
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
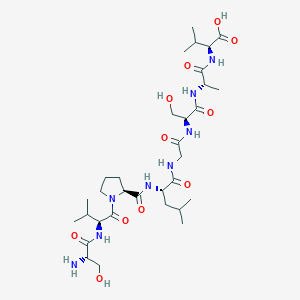

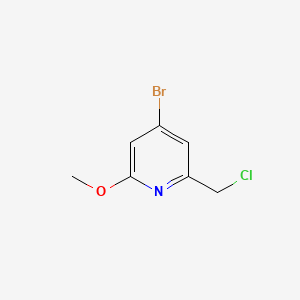
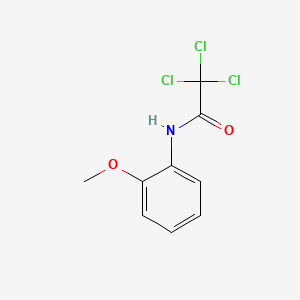
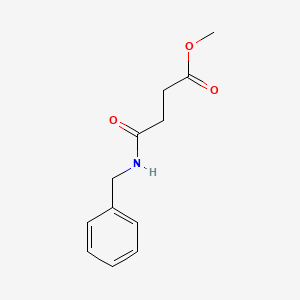
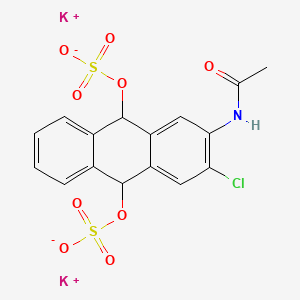
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
